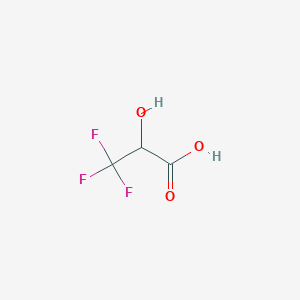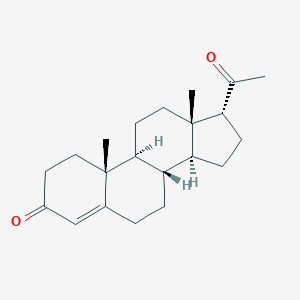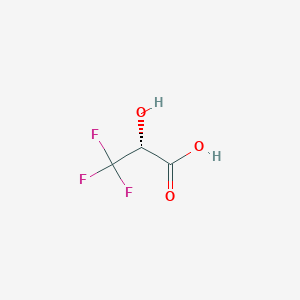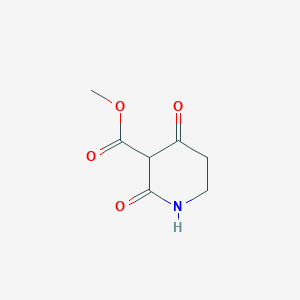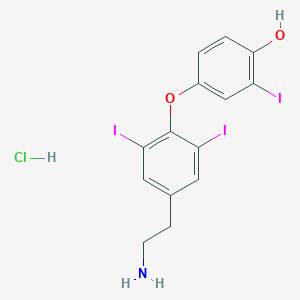
3,3',5-Triiodthyronaminhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Synephrine: is a naturally occurring alkaloid found in certain plants, particularly in the bitter orange (Citrus aurantium). It is known for its adrenergic effects, which are similar to those of epinephrine and norepinephrine but with a longer duration of action. p-Synephrine is commonly used in dietary supplements for weight loss and energy enhancement .
Wissenschaftliche Forschungsanwendungen
Chemie
- p-Synephrin wird als Ausgangsmaterial für die Synthese verschiedener pharmakologisch aktiver Verbindungen verwendet .
Biologie
- Es wird auf seine Auswirkungen auf Stoffwechselwege und die Energiehomöostase untersucht. Forschungen haben gezeigt, dass p-Synephrin den Aminosäurestoffwechsel regulieren und die Energiebilanz bei Mäusen, die eine fettreiche Ernährung erhalten, verbessern kann .
Medizin
- p-Synephrin wird aufgrund seiner Fähigkeit, die Lipolyse und den Energieverbrauch zu erhöhen, häufig in Gewichtsabnahmepräparaten verwendet. Es hat auch potenzielle entzündungshemmende und krebshemmende Eigenschaften .
Industrie
- In der Lebensmittelindustrie wird p-Synephrin als natürlicher Zusatzstoff in Gewichtsmanagementprodukten verwendet. Es wird auch für seine potenzielle Verwendung bei der Entwicklung neuer therapeutischer Mittel erforscht .
Wirkmechanismus
p-Synephrin übt seine Wirkungen hauptsächlich durch die Aktivierung von adrenergen Rezeptoren aus, insbesondere von Beta-adrenergen Rezeptoren. Diese Aktivierung führt zu einem Anstieg des zyklischen AMP (cAMP)-Spiegels, was wiederum die Lipolyse und den Energieverbrauch anregt. Zusätzlich kann p-Synephrin die p38 MAPK- und NF-κB-Signalwege modulieren, was zu seinen entzündungshemmenden Wirkungen beiträgt .
Wirkmechanismus
Target of Action
3,3’,5-Triiodothyronamine Hydrochloride, also known as Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-2-iodo-, hydrochloride, is a type of thyroid hormone . Its primary targets are the thyroid hormone receptors TRα and TRβ . These receptors play a crucial role in the regulation of metabolism, growth, and development in the body .
Mode of Action
The compound binds to thyroid hormone receptors TRα and TRβ with Ki values of 2.33 and 2.29 nM for hTRα and hTRβ, respectively . This binding stimulates the receptors, leading to a series of physiological changes. It can also bind to PVR and block the interaction of TIGIT/PVR .
Biochemical Pathways
The activation of thyroid hormone receptors by 3,3’,5-Triiodothyronine Hydrochloride affects various biochemical pathways. It influences almost every physiological process in the body, including growth and development, metabolism, body temperature, and heart rate . The exact biochemical pathways affected by this compound are complex and involve a wide range of cellular and molecular interactions.
Pharmacokinetics
For obtaining a higher solubility, the compound can be warmed at 37°c and shaken in the ultrasonic bath for a while . The stock solution can be stored below -20°C for several months .
Result of Action
The activation of thyroid hormone receptors by 3,3’,5-Triiodothyronine Hydrochloride leads to a variety of physiological effects. For example, it stimulates the proliferation of hepatocellular carcinoma cells overexpressing TRβ1 . It also affects the body’s metabolism, growth, and development .
Action Environment
The action, efficacy, and stability of 3,3’,5-Triiodothyronamine Hydrochloride can be influenced by various environmental factors. For instance, temperature can affect the solubility of the compound
Biochemische Analyse
Biochemical Properties
3,3’,5-Triiodothyronamine Hydrochloride plays a significant role in biochemical reactions. It interacts with thyroid hormone receptors TRα and TRβ . The nature of these interactions is antagonistic, meaning it inhibits the activity of these receptors .
Cellular Effects
It is known to influence cell function by interacting with thyroid hormone receptors TRα and TRβ . This interaction can potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3,3’,5-Triiodothyronamine Hydrochloride involves its binding to thyroid hormone receptors TRα and TRβ . This binding inhibits the activity of these receptors, leading to changes in gene expression and potentially affecting various cellular processes .
Temporal Effects in Laboratory Settings
It is known that for obtaining a higher solubility, the compound should be warmed at 37°C and shaken in the ultrasonic bath for a while . The stock solution can be stored below -20°C for several months .
Metabolic Pathways
3,3’,5-Triiodothyronamine Hydrochloride is involved in the metabolic pathways of thyroxine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chemical Synthesis:
p-Synephrine can be synthesized through the reduction of N-methyltyramine using sodium borohydride in methanol. The reaction typically occurs at room temperature and yields p-Synephrine as a colorless solid .Biotechnological Methods: Another method involves the biotransformation of tyramine using specific strains of bacteria or fungi that possess the necessary enzymatic pathways to convert tyramine to p-Synephrine.
Industrial Production Methods
Analyse Chemischer Reaktionen
Arten von Reaktionen
- p-Synephrin kann Oxidationsreaktionen eingehen, um entsprechende Chinone zu bilden. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid .
Reduktion: Die Reduktion von p-Synephrin kann zur Bildung von N-Methyltyramin führen.
Substitution: p-Synephrin kann an Substitutionsreaktionen teilnehmen, insbesondere an nucleophilen Substitutionen, bei denen die Hydroxylgruppe durch andere funktionelle Gruppen ersetzt werden kann .Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Verschiedene Nucleophile unter basischen Bedingungen.
Hauptprodukte
Oxidation: Chinone.
Reduktion: N-Methyltyramin.
Substitution: Verschiedene substituierte phenolische Verbindungen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ephedrin: Ein bekanntes Stimulans, das ebenfalls auf adrenerge Rezeptoren wirkt, aber stärkere kardiovaskuläre Wirkungen hat.
Phenylephrin (m-Synephrin): Wird hauptsächlich als abschwellendes Mittel verwendet und hat starke vasokonstriktive Eigenschaften.
p-Octopamin: Ähnlich in der Struktur zu p-Synephrin, jedoch mit unterschiedlichen Bindungseigenschaften an adrenerge Rezeptoren.
Einzigartigkeit von p-Synephrin
- p-Synephrin hat ein einzigartiges Profil der Aktivierung adrenerger Rezeptoren, was zu weniger kardiovaskulären Nebenwirkungen im Vergleich zu Ephedrin und Phenylephrin führt. Es ist auch weniger wahrscheinlich, dass es zu einem signifikanten Anstieg von Blutdruck und Herzfrequenz führt, was es zu einer sichereren Alternative zur Gewichtsabnahme und Steigerung der Energie macht .
Eigenschaften
IUPAC Name |
4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12I3NO2.ClH/c15-10-7-9(1-2-13(10)19)20-14-11(16)5-8(3-4-18)6-12(14)17;/h1-2,5-7,19H,3-4,18H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJJJRQBESKCMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CCN)I)I)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClI3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
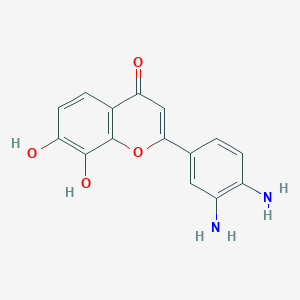
![Spiro[2.4]hepta-4,6-diene](/img/structure/B57166.png)
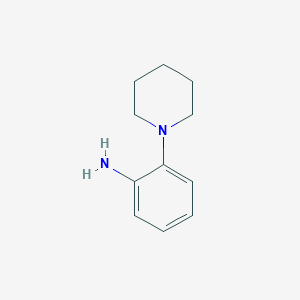

![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)



